

Extrapituitary Prolactin Synthesis: A Technical Guide for Researchers

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Executive Summary

Prolactin (PRL), a versatile polypeptide hormone, is traditionally associated with the lactotroph cells of the anterior pituitary gland. However, a growing body of evidence over the past few decades has firmly established the existence and physiological significance of extrapituitary prolactin (ePRL) synthesis in a wide array of peripheral tissues. Unlike its pituitary counterpart, ePRL expression is governed by a distinct superdistal promoter, leading to tissue-specific regulation and function. Acting primarily in an autocrine and paracrine manner, ePRL plays a crucial role in a diverse range of biological processes, including immune modulation, reproductive functions, metabolism, and tumorigenesis. This technical guide provides an in-depth overview of the core aspects of extrapituitary prolactin synthesis, including its sites of production, regulatory mechanisms, and the intricate signaling pathways it governs. Detailed experimental protocols for the detection and quantification of ePRL are provided, alongside a quantitative summary of its expression and a visual representation of its signaling cascades to aid researchers in this burgeoning field.

Introduction to Extrapituitary Prolactin (ePRL)

While the anterior pituitary is the principal source of circulating prolactin, numerous other tissues in the human body possess the machinery to synthesize and secrete this hormone locally.^[1] This extrapituitarily produced prolactin, or ePRL, is identical in amino acid sequence to pituitary prolactin but is transcribed from an alternative, superdistal promoter located

approximately 5.8 kb upstream of the pituitary transcription start site.[2] This distinct regulatory mechanism allows for cell- and tissue-specific control of ePRL expression, independent of the dopaminergic inhibition that tightly regulates pituitary prolactin secretion.[2][3] Consequently, ePRL functions primarily as a local cytokine, growth factor, or immunomodulator through autocrine and paracrine signaling, influencing the physiology of its tissue of origin.[4][5]

Sites of Extrapituitary Prolactin Synthesis

ePRL is expressed in a diverse range of human tissues, highlighting its pleiotropic functions. Key sites of synthesis include:

- **The Uterus:** The decidualized endometrium is one of the most well-characterized sites of ePRL production, where it plays a role in implantation and maintenance of pregnancy.[1] The myometrium also expresses prolactin.[3]
- **The Mammary Gland:** Both the epithelial and stromal compartments of the breast synthesize prolactin, which is involved in mammary gland development and lactation.[4]
- **The Immune System:** Lymphocytes, including T cells and B cells, as well as other leukocytes, produce prolactin, which acts as an immunomodulator.[3]
- **The Brain:** Various regions of the central nervous system express prolactin, where it is involved in neurogenesis, stress responses, and maternal behavior.[4]
- **The Prostate:** Prolactin is produced by the prostate epithelium and is implicated in the normal growth and differentiation of the gland.[1]
- **Adipose Tissue:** Fat cells are a source of ePRL, suggesting a role for the hormone in lipid metabolism.[1]
- **Skin and Hair Follicles:** The skin and its appendages, including hair follicles, synthesize prolactin, which may be involved in hair growth cycles and other cutaneous functions.[1]

Quantitative Data on Extrapituitary Prolactin Expression

Quantifying ePRL expression across different tissues is challenging due to its generally low abundance compared to the pituitary gland and its localized, often transient, expression. The available data is often presented as relative expression levels rather than absolute concentrations. The following tables summarize the available quantitative data on ePRL mRNA and protein levels in various human tissues.

Table 1: Quantitative Analysis of Prolactin (PRL) mRNA Expression in Human Tissues

| Tissue | Method | Reported Expression Level | Reference |
|--------------------------------------|----------------------------------|---|-----------|
| Normal Breast | RT-PCR | Detected, but at very low levels.[6] | [6] |
| Breast Tumors | Quantitative PCR (Q-PCR) | Expression ranged from 4,500 to 4.7×10^6 molecules/ μ g total RNA.[7] | [7] |
| Normal Breast (contiguous to tumor) | Quantitative PCR (Q-PCR) | Expression ranged from 1,500 to 1×10^6 molecules/ μ g total RNA.[7] | [7] |
| Decidualized Endometrial Stroma | Real-time quantitative (RTQ)-PCR | Normalized to L19 and expressed in arbitrary units.[8] | [8] |
| Placental Trophoblasts (JEG-3 cells) | qRT-PCR | Basal transcription levels measured as Δ Ct (normalized to β -actin).[9] | [9] |
| Decidual Macrophages | qRT-PCR | Basal transcription levels measured as Δ Ct (normalized to β -actin).[9] | [9] |

Table 2: Quantitative Analysis of Prolactin (PRL) Protein Concentration in Human Tissues and Fluids

| Sample Type | Method | Reported Concentration Range | Reference |
|---------------------------|--------|--|----------------------|
| Serum (Healthy Females) | ELISA | Mean: 2,778 pg/mL (Range: 294 – 18,132 pg/mL) | [10] |
| Serum (Healthy Males) | ELISA | Mean: 1,733 pg/mL (Range: 179 – 7,626 pg/mL) | [10] |
| Pregnant Serum | ELISA | Mean: 42,647 pg/mL | [10] |
| Milk | ELISA | Mean: 1,214 pg/mL | [10] |
| Serum | ELISA | Mean: 1,066 pg/mL | [10] |
| Plasma (Citrate) | ELISA | Mean: 480 pg/mL | [10] |
| Plasma (Heparin) | ELISA | Mean: 801 pg/mL | [10] |
| Plasma (EDTA) | ELISA | Mean: 711 pg/mL | [10] |
| Tissue Lysates | ELISA | Assay Range: 156 - 10,000 pg/mL | |
| Cell Culture Supernatants | ELISA | Assay Range: 15.6 - 1,000 pg/mL | |

Note: Serum and plasma levels reflect total circulating prolactin, which is predominantly of pituitary origin. Local tissue concentrations of ePRL are expected to be significantly different and are challenging to measure directly.

Regulation of Extrapituitary Prolactin Synthesis

The expression of the prolactin gene in extrapituitary tissues is primarily controlled by a superdistal promoter, which contains response elements for a variety of transcription factors,

but notably lacks the binding sites for Pit-1 that are critical for pituitary expression. Key regulators of ePRL transcription include:

- **cAMP/PKA Pathway:** Activation of this pathway, for instance by prostaglandin E2, induces the activity of the ePRL promoter in decidual cells through the transcription factors CREB and C/EBP.
- **Estrogen:** In some tissues, such as the breast, estrogen can directly induce prolactin gene expression.[\[2\]](#)
- **Other Transcription Factors:** A variety of other transcription factors are implicated in the tissue-specific regulation of ePRL, and the precise combination of these factors dictates the expression pattern in each extrapituitary site.

Prolactin Signaling Pathways

Prolactin exerts its diverse biological effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily. This binding event triggers the activation of several key intracellular signaling cascades:

The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by prolactin. Upon prolactin binding, the PRLR dimerizes, leading to the activation of the associated JAK2 kinase. JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for STAT proteins, primarily STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences in the promoters of target genes to regulate their transcription.

The PI3K/Akt Pathway

Prolactin can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. This activation can be dependent on Src family kinases. Activated PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis.

The MAPK/ERK Pathway

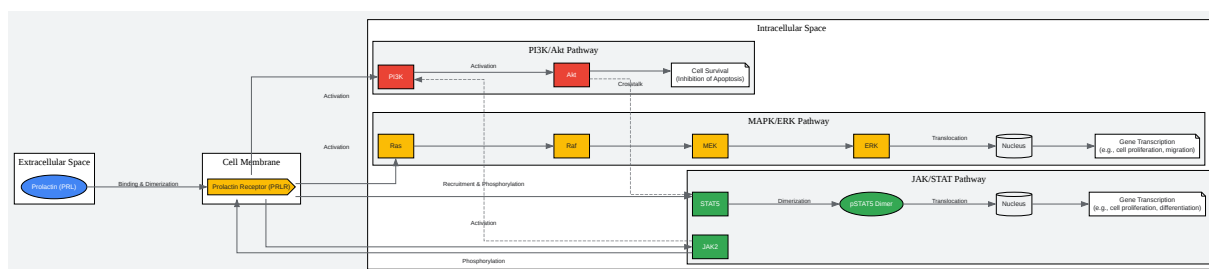
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by prolactin. This pathway is involved in cell proliferation, differentiation, and migration. The activation of the MAPK/ERK pathway by prolactin can involve the Shc/Grb2/SOS/Ras/Raf cascade.^[5]

Crosstalk Between Signaling Pathways

There is significant crosstalk between the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways in response to prolactin signaling. For instance, STAT5 can enhance the expression of components of the PI3K/Akt pathway. This intricate interplay between signaling cascades allows for a fine-tuned and context-dependent cellular response to prolactin.

Mandatory Visualizations

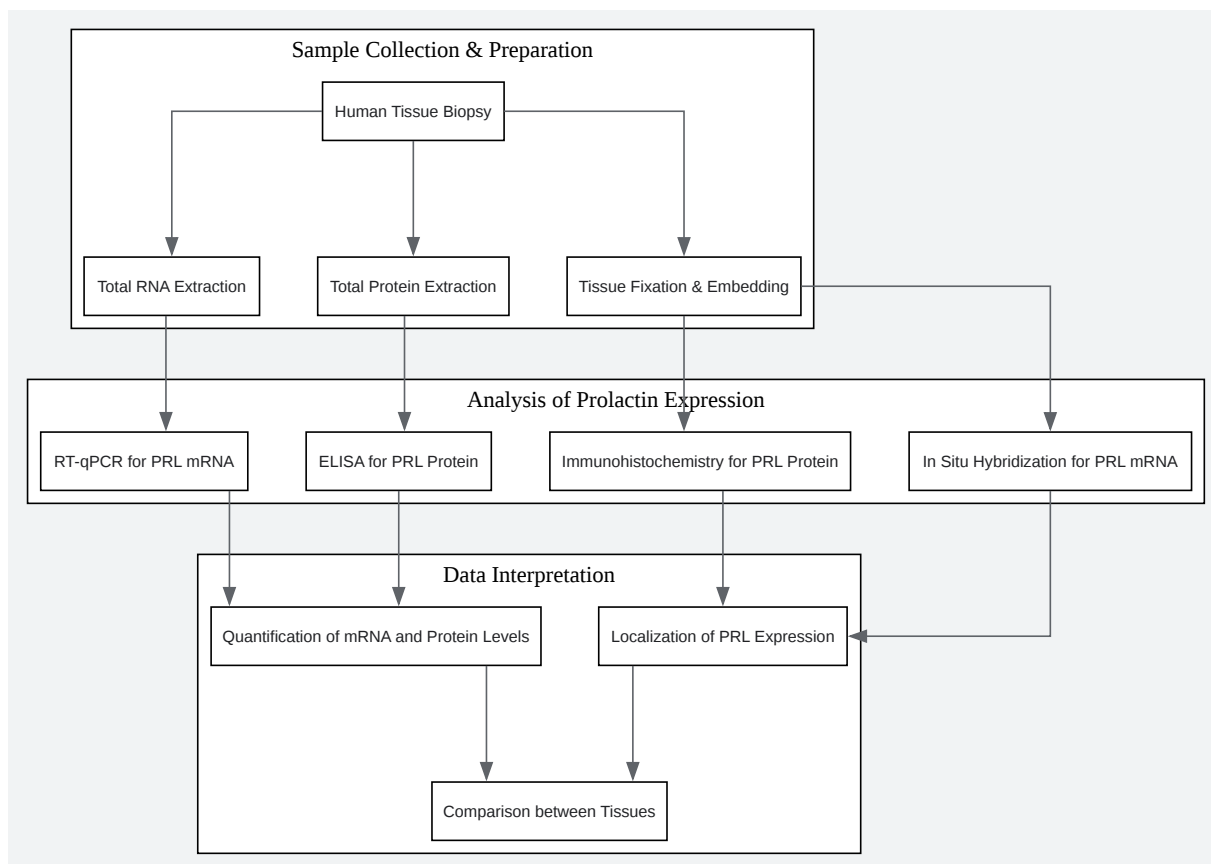
Signaling Pathway Diagrams



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Caption: Prolactin signaling pathways.

Experimental Workflow Diagram



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